3-acetyl-5,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one
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Overview
Description
3-acetyl-5,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one is an organic compound with a complex structure that includes acetyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of nitrile oxides to the corresponding dihydronaphthalene . This reaction typically requires specific conditions, such as the presence of a base like triethylamine and solvents like nitroethane . The reaction proceeds through the formation of regioisomeric isoxazolines, which are then reduced to the desired hydroxy ketone using Raney Nickel .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-acetyl-5,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or copper, along with suitable ligands and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-acetyl-5,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one has several scientific research applications:
Medicinal Chemistry: This compound serves as a key intermediate in the synthesis of anthracycline antibiotics like Adriamycin and Daunomycin, which are used for their anticancer properties.
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-acetyl-5,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets. For instance, in the context of its use in synthesizing anthracycline antibiotics, the compound’s derivatives intercalate into DNA, disrupting the replication and transcription processes, which ultimately leads to cell death . The pathways involved include inhibition of topoisomerase II, an enzyme crucial for DNA replication .
Comparison with Similar Compounds
Similar Compounds
1-Tetralone:
4-Hydroxy-2-quinolones: These compounds have a quinolone core and exhibit similar biological activities, such as anticancer properties.
Uniqueness
3-acetyl-5,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and methoxy groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
33654-66-9 |
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Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
3-acetyl-5,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C14H16O4/c1-8(15)9-6-10-12(17-2)4-5-13(18-3)14(10)11(16)7-9/h4-5,9H,6-7H2,1-3H3 |
InChI Key |
RGQPRKPHBRTYTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC2=C(C=CC(=C2C(=O)C1)OC)OC |
Origin of Product |
United States |
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